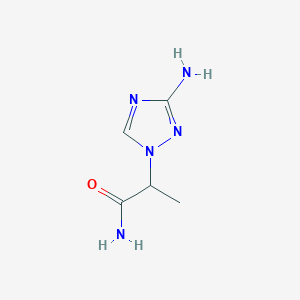

2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Métodos De Preparación

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of various amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism by which 2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. The compound’s triazole ring plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:

3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure but differ in their substituents and overall properties.

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol: This compound has an ethanol group instead of a propanamide group, leading to different chemical and physical properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.

Actividad Biológica

2-(3-amino-1H-1,2,4-triazol-1-yl)propanamide is a compound characterized by a triazole ring linked to a propanamide moiety. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor properties, along with its mechanisms of action and potential therapeutic applications.

- Molecular Formula: C5H8N4O

- Molecular Weight: Approximately 155.16 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial activity. The mechanism of action typically involves the inhibition of fungal enzyme synthesis or interference with nucleic acid synthesis. For instance, this compound has shown promise as a lead compound for developing new drugs targeting infectious diseases due to its ability to inhibit key enzymes in pathogens.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. This compound may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that similar triazole compounds can effectively treat infections caused by Candida species and Aspergillus.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Triazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For example, research on related compounds indicates they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

The biological activity of this compound is likely due to its ability to interact with specific biological targets:

- Enzyme Inhibition: The presence of the triazole ring allows for strong interactions with enzyme active sites, potentially inhibiting their function.

- Binding Affinity: Interaction studies have shown that this compound can bind effectively to proteins and nucleic acids, modulating biological pathways crucial for disease processes.

Study on Fat Loss Induction

A notable study investigated the effects of 3-amino-1,2,4-triazole (a related compound) on fat loss in mice. The results indicated significant weight reduction and metabolic improvements in mice treated with high doses over an extended period . This suggests potential applications in obesity treatment and metabolic syndrome management.

Evaluation of Cytokine Release

In vitro studies assessing the impact of related triazole derivatives on cytokine release demonstrated their ability to modulate inflammatory responses. Compounds similar to this compound significantly reduced TNF-alpha levels in stimulated peripheral blood mononuclear cells (PBMCs), indicating anti-inflammatory properties .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | C5H8N4O | Contains an amino group on the triazole ring; potential for different activities |

| 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide | C7H12N6O | Features dimethyl substitution; altered solubility and reactivity |

| 3-(4-amino-1H-1,2,3-triazol-1-yl)propanamide | C5H8N4O | Similar structure but different substitution pattern; distinct pharmacological profiles |

Propiedades

Fórmula molecular |

C5H9N5O |

|---|---|

Peso molecular |

155.16 g/mol |

Nombre IUPAC |

2-(3-amino-1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C5H9N5O/c1-3(4(6)11)10-2-8-5(7)9-10/h2-3H,1H3,(H2,6,11)(H2,7,9) |

Clave InChI |

OQTMLZGPVOIHCD-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)N)N1C=NC(=N1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.